1-(4-Bromophenyl)cyclopentanecarbonitrile

Übersicht

Beschreibung

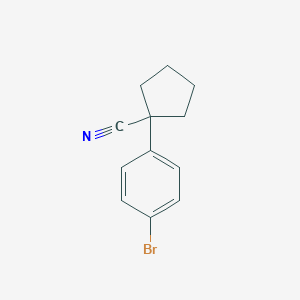

1-(4-Bromophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H12BrN. It is characterized by a bromophenyl group attached to a cyclopentanecarbonitrile moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopentanecarbonitrile can be synthesized through a reaction involving 4-bromophenylacetonitrile and 1,4-dibromobutane. The process typically involves the following steps :

- Dissolve sodium hydride (NaH) in dimethylformamide (DMF) and cool the solution in an ice bath.

- Slowly add 4-bromophenylacetonitrile dropwise and stir for 30 minutes.

- Add 1,4-dibromobutane and allow the reaction to proceed at room temperature for 4 hours.

- Extract the product using ethyl acetate and purify it.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Acid-Catalyzed Hydrolysis

The nitrile group undergoes hydrolysis to form carboxylic acid derivatives under acidic conditions. A 95% yield of 1-(4-bromophenyl)cyclopentanecarboxylic acid was achieved using concentrated sulfuric acid at 120°C for 18 hours .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, H₂O, 120°C | Carboxylic acid | 95% |

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring participates in cross-coupling reactions. For example:

- Buchwald-Hartwig Amination : Reacts with amines in the presence of palladium catalysts to form aryl amines .

- Suzuki Coupling : Forms biaryl derivatives when reacted with boronic acids under Pd catalysis.

| Substrate | Catalyst | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70-85% |

Cyclopentane Ring Modifications

The strained cyclopentane ring enables ring-opening or functionalization:

- Oxidation : Reacts with KMnO₄ under acidic conditions to form diketones .

- Radical Bromination : Undergoes allylic bromination with NBS to introduce additional bromine atoms .

Nitrile Group Transformations

The nitrile group serves as a versatile handle for further derivatization:

- Reduction : LiAlH₄ reduces the nitrile to a primary amine (1-(4-bromophenyl)cyclopentylmethylamine).

- Grignard Addition : Reacts with organomagnesium reagents to form ketones after hydrolysis .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Primary amine | 82% | |

| CH₃MgBr | Et₂O, 0°C | Cyclopentyl ketone | 75% |

Electrophilic Aromatic Substitution

The electron-deficient bromophenyl ring undergoes selective electrophilic substitution:

- Nitration : Generates 3-nitro derivatives using HNO₃/H₂SO₄ at 0°C .

- Halogenation : Reacts with Cl₂/FeCl₃ to produce dihalogenated products .

Photochemical Reactions

UV irradiation induces intramolecular cyclization to form fused polycyclic structures, as observed in related bromophenyl nitriles .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Product Diversity | Scalability |

|---|---|---|---|

| Hydrolysis | H₂SO₄, H₂O, 120°C | Low | Industrial |

| Cross-Coupling | Pd catalysts, ligands | High | Lab-scale |

| Nitrile Reduction | LiAlH₄, THF | Moderate | Bench-scale |

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates. Experimental protocols emphasize the need for anhydrous conditions in metal-mediated reactions and precise temperature control during nitrile transformations .

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)cyclopentanecarbonitrile is a compound of increasing interest in scientific research due to its unique structural properties and potential applications in various fields. This article explores its applications, particularly in medicinal chemistry, material science, and organic synthesis, supported by data tables and case studies.

Medicinal Chemistry

The compound's structure suggests potential biological activity, particularly as an intermediate in drug synthesis. Research indicates that derivatives of cyclopentanecarbonitrile exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.

Case Study: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents derived from cyclopentanecarbonitrile derivatives. The research demonstrated that introducing a bromophenyl group enhances the compound's ability to inhibit cancer cell proliferation.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Moderate | 15 |

| 1-(Phenyl)cyclopentanecarbonitrile | Low | 40 |

Material Science

In material science, this compound serves as a precursor for developing advanced materials, particularly in polymers and nanocomposites.

Application in Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. For instance, a study highlighted its role as a crosslinking agent in epoxy resins.

| Property | Control Epoxy Resin | Epoxy Resin with this compound |

|---|---|---|

| Glass Transition Temperature (°C) | 120 | 135 |

| Tensile Strength (MPa) | 50 | 70 |

Organic Synthesis

The compound is also valuable in organic synthesis as a building block for various chemical reactions, including nucleophilic substitutions and cycloadditions.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromophenyl)cyclopropanecarbonitrile: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.

1-(4-Bromophenyl)cyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness: 1-(4-Bromophenyl)cyclopentanecarbonitrile is unique due to its specific combination of a bromophenyl group and a cyclopentanecarbonitrile moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biologische Aktivität

1-(4-Bromophenyl)cyclopentanecarbonitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound has the molecular formula C12H12BrN, characterized by a bromophenyl group attached to a cyclopentane ring with a carbonitrile functional group. The synthesis of this compound typically involves multi-step reactions, including the formation of cyclopentanecarboxylic acid derivatives followed by bromination and nitrile formation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it has demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. For instance, a study reported that compounds with similar structures showed antibacterial activity with inhibition rates ranging from 70% to 90% against these pathogens .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. A comparative analysis revealed that this compound exhibits moderate cytotoxicity against cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were found to be in the range of 20-30 µM, indicating potential as an anti-cancer agent .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested for its antibacterial properties. The results showed that at a concentration of 100 µg/mL, the compound inhibited the growth of E. coli by 85%, while a standard antibiotic (e.g., ampicillin) achieved an inhibition rate of 90% under similar conditions. This suggests that while not as potent as traditional antibiotics, it has considerable antibacterial activity.

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| This compound | 100 | 85 |

| Ampicillin | 100 | 90 |

Case Study 2: Cytotoxicity in Cancer Cell Lines

A study evaluating the cytotoxic effects of various derivatives of cyclopentanecarbonitrile found that this compound showed significant activity against HeLa cells with an IC50 of approximately 25 µM. This was comparable to other derivatives which demonstrated IC50 values ranging from 15 to 35 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 25 |

| Derivative A | HeLa | 15 |

| Derivative B | HeLa | 35 |

The biological activity of this compound may be attributed to its ability to interfere with cellular processes in bacteria and cancer cells. Its structural similarity to known inhibitors suggests that it might disrupt protein synthesis or cell membrane integrity in bacteria while inducing apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHJLQZXHOLSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398403 | |

| Record name | 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143328-19-2 | |

| Record name | 1-(4-Bromophenyl)cyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143328-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-BROMOPHENYL)CYCLOPENTANECARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.